molecular formula C27H21N3O5S B11981407 2-{(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

2-{(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

Cat. No.: B11981407
M. Wt: 499.5 g/mol
InChI Key: WAYDDJNNIXELKY-BUVRLJJBSA-N
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Description

2-{(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved through a cyclization reaction involving appropriate thiosemicarbazide and α-haloketone derivatives under acidic or basic conditions.

    Benzylidene Formation: The benzylidene moiety is introduced via a condensation reaction between the thiazolo[3,2-b][1,2,4]triazole intermediate and 4-(benzyloxy)-3-methoxybenzaldehyde.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.

    Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-b][1,2,4]triazole core is known to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, ultimately exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds with similar core structures but different substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene moieties but different core structures.

Uniqueness

2-{(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate is unique due to its combination of a thiazolo[3,2-b][1,2,4]triazole core and benzylidene moiety, which imparts distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C27H21N3O5S

Molecular Weight

499.5 g/mol

IUPAC Name

[2-[(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C27H21N3O5S/c1-17(31)35-21-11-7-6-10-20(21)25-28-27-30(29-25)26(32)24(36-27)15-19-12-13-22(23(14-19)33-2)34-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3/b24-15+

InChI Key

WAYDDJNNIXELKY-BUVRLJJBSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)SC3=N2

Origin of Product

United States

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